molecular formula C7H13NO4 B12617744 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate CAS No. 918477-29-9

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate

Cat. No.: B12617744
CAS No.: 918477-29-9
M. Wt: 175.18 g/mol
InChI Key: LEVSDKSCWRADET-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate is an organic compound that features both hydroxyl and imino functional groups. Compounds with such functional groups are often of interest in various fields of chemistry due to their potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under specific conditions. Common reagents might include catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, or specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Amines.

    Substitution Products: Ethers, esters.

Scientific Research Applications

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate may find applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a building block for more complex molecules.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate would depend on its specific application. Generally, the compound may interact with molecular targets through its hydroxyl and imino groups, participating in hydrogen bonding, nucleophilic attacks, or other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]butanoate
  • 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]pentanoate

Uniqueness

2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate may exhibit unique reactivity or stability compared to its analogs due to the specific arrangement of its functional groups. This can influence its suitability for particular applications or reactions.

Properties

CAS No.

918477-29-9

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-hydroxyethyl 2-(2-hydroxyethylimino)propanoate

InChI

InChI=1S/C7H13NO4/c1-6(8-2-3-9)7(11)12-5-4-10/h9-10H,2-5H2,1H3

InChI Key

LEVSDKSCWRADET-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C(=O)OCCO

Origin of Product

United States

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